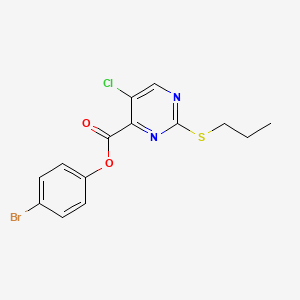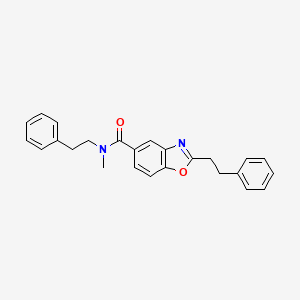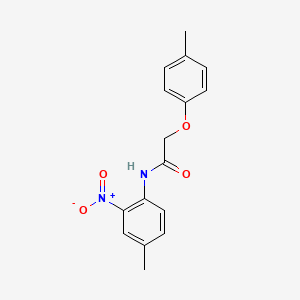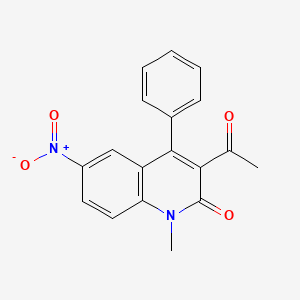![molecular formula C19H21FN2O2 B5182285 1-[(2-fluorophenyl)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5182285.png)
1-[(2-fluorophenyl)acetyl]-4-(4-methoxyphenyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2-fluorophenyl)acetyl]-4-(4-methoxyphenyl)piperazine, commonly known as fluoro-methoxyphenyl-piperazine (FMP), is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FMP belongs to the class of piperazine derivatives, which have been extensively studied for their pharmacological properties.
作用机制
The exact mechanism of action of 1-[(2-fluorophenyl)acetyl]-4-(4-methoxyphenyl)piperazine is not fully understood, but it is believed to act on multiple neurotransmitter systems in the brain. 1-[(2-fluorophenyl)acetyl]-4-(4-methoxyphenyl)piperazine has been shown to increase the release of serotonin and dopamine in the brain, which may contribute to its anxiolytic and antidepressant-like effects. 1-[(2-fluorophenyl)acetyl]-4-(4-methoxyphenyl)piperazine has also been shown to have affinity for several serotonin and dopamine receptors, including the 5-HT1A and D2 receptors.
Biochemical and Physiological Effects:
1-[(2-fluorophenyl)acetyl]-4-(4-methoxyphenyl)piperazine has been shown to have a range of biochemical and physiological effects in animal models. 1-[(2-fluorophenyl)acetyl]-4-(4-methoxyphenyl)piperazine has been shown to increase the levels of several neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. 1-[(2-fluorophenyl)acetyl]-4-(4-methoxyphenyl)piperazine has also been shown to decrease the levels of cortisol, a stress hormone, in the blood.
实验室实验的优点和局限性
One of the major advantages of 1-[(2-fluorophenyl)acetyl]-4-(4-methoxyphenyl)piperazine for lab experiments is its relatively low toxicity compared to other piperazine derivatives. 1-[(2-fluorophenyl)acetyl]-4-(4-methoxyphenyl)piperazine has been shown to have low acute toxicity in animal models, making it a safer compound to work with in the lab. However, 1-[(2-fluorophenyl)acetyl]-4-(4-methoxyphenyl)piperazine has been shown to have some potential for abuse, which may limit its use in certain experiments.
未来方向
There are several potential future directions for research on 1-[(2-fluorophenyl)acetyl]-4-(4-methoxyphenyl)piperazine. One area of interest is its potential as a treatment for schizophrenia and bipolar disorder. Further studies are needed to determine the efficacy and safety of 1-[(2-fluorophenyl)acetyl]-4-(4-methoxyphenyl)piperazine in human clinical trials.
Another area of interest is the use of 1-[(2-fluorophenyl)acetyl]-4-(4-methoxyphenyl)piperazine as a PET imaging agent for the serotonin 5-HT1A receptor in the brain. PET imaging with 1-[(2-fluorophenyl)acetyl]-4-(4-methoxyphenyl)piperazine may provide a non-invasive method for studying the role of the 5-HT1A receptor in various neurological disorders.
Finally, the use of 1-[(2-fluorophenyl)acetyl]-4-(4-methoxyphenyl)piperazine as a radiosensitizer in cancer treatment is an area of ongoing research. Further studies are needed to determine the optimal dose and timing of 1-[(2-fluorophenyl)acetyl]-4-(4-methoxyphenyl)piperazine in combination with radiation therapy for various types of cancer.
Conclusion:
In conclusion, 1-[(2-fluorophenyl)acetyl]-4-(4-methoxyphenyl)piperazine is a promising compound with potential therapeutic applications in neuroscience, psychiatry, and oncology. Its low toxicity and multiple pharmacological effects make it an attractive compound for further research. Future studies are needed to determine the efficacy and safety of 1-[(2-fluorophenyl)acetyl]-4-(4-methoxyphenyl)piperazine in human clinical trials and to explore its potential in various areas of research.
合成方法
The synthesis of 1-[(2-fluorophenyl)acetyl]-4-(4-methoxyphenyl)piperazine involves the reaction of 1-(2-fluorophenyl)acetyl chloride with 4-methoxyphenylpiperazine in the presence of a base. The reaction yields 1-[(2-fluorophenyl)acetyl]-4-(4-methoxyphenyl)piperazine as a white crystalline solid with a purity of over 95%. The synthesis of 1-[(2-fluorophenyl)acetyl]-4-(4-methoxyphenyl)piperazine is relatively straightforward and can be scaled up for industrial production.
科学研究应用
1-[(2-fluorophenyl)acetyl]-4-(4-methoxyphenyl)piperazine has been studied for its potential therapeutic applications in various fields, including neuroscience, psychiatry, and oncology. In neuroscience, 1-[(2-fluorophenyl)acetyl]-4-(4-methoxyphenyl)piperazine has been shown to have anxiolytic and antidepressant-like effects in animal models. 1-[(2-fluorophenyl)acetyl]-4-(4-methoxyphenyl)piperazine has also been studied for its potential use as a PET imaging agent for the serotonin 5-HT1A receptor in the brain.
In psychiatry, 1-[(2-fluorophenyl)acetyl]-4-(4-methoxyphenyl)piperazine has been investigated for its potential as a treatment for schizophrenia and bipolar disorder. 1-[(2-fluorophenyl)acetyl]-4-(4-methoxyphenyl)piperazine has been shown to have antipsychotic effects in animal models and may have fewer side effects than currently available antipsychotic drugs.
In oncology, 1-[(2-fluorophenyl)acetyl]-4-(4-methoxyphenyl)piperazine has been studied for its potential as a radiosensitizer in cancer treatment. 1-[(2-fluorophenyl)acetyl]-4-(4-methoxyphenyl)piperazine has been shown to enhance the effectiveness of radiation therapy in cancer cells by inhibiting DNA repair mechanisms.
属性
IUPAC Name |
2-(2-fluorophenyl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O2/c1-24-17-8-6-16(7-9-17)21-10-12-22(13-11-21)19(23)14-15-4-2-3-5-18(15)20/h2-9H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPMAEPUNGMLQIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluorophenyl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[5-(allylthio)-4-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5182208.png)
![2-[4,4-dimethyl-1,3-dioxido-2-(3-pyridinyl)-4H-imidazol-5-yl]pyridine](/img/structure/B5182216.png)
![5-isopropyl-N-[2-(1-piperidinyl)ethyl]-3-thiophenecarboxamide](/img/structure/B5182219.png)
![N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]-4-pyridazinecarboxamide](/img/structure/B5182222.png)


![6-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)hexanoic acid](/img/structure/B5182248.png)



![ethyl {2-chloro-4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B5182271.png)
![5-bromo-N-[4-(5-chloro-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-1-naphthamide](/img/structure/B5182287.png)

